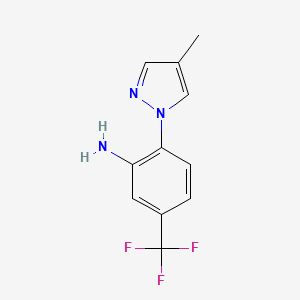

2-(4-Methyl-1H-pyrazol-1-YL)-5-(trifluoromethyl)aniline

CAS No.:

Cat. No.: VC14661947

Molecular Formula: C11H10F3N3

Molecular Weight: 241.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10F3N3 |

|---|---|

| Molecular Weight | 241.21 g/mol |

| IUPAC Name | 2-(4-methylpyrazol-1-yl)-5-(trifluoromethyl)aniline |

| Standard InChI | InChI=1S/C11H10F3N3/c1-7-5-16-17(6-7)10-3-2-8(4-9(10)15)11(12,13)14/h2-6H,15H2,1H3 |

| Standard InChI Key | XNXGLZQCCIRVAT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CN(N=C1)C2=C(C=C(C=C2)C(F)(F)F)N |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 2-(4-methylpyrazol-1-yl)-5-(trifluoromethyl)aniline, reflects its core structure: an aniline ring substituted at the 2-position with a 4-methylpyrazole group and at the 5-position with a trifluoromethyl () group. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 241.21 g/mol | |

| InChI Key | XNXGLZQCCIRVAT-UHFFFAOYSA-N | |

| Canonical SMILES | CC1=CN(N=C1)C2=C(C=C(C=C2)C(F)(F)F)N | |

| PubChem CID | 19627035 |

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrazole ring contributes to hydrogen bonding and π-π stacking interactions .

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) spectroscopy of this compound would reveal distinct signals:

-

NMR: A singlet for the aniline protons () near δ 5.5 ppm, a doublet for the pyrazole protons (δ 7.2–7.8 ppm), and a singlet for the methyl group (δ 2.3 ppm).

-

NMR: The trifluoromethyl carbon appears as a quartet near δ 125 ppm due to coupling, while the pyrazole carbons resonate between δ 140–160 ppm .

Density functional theory (DFT) calculations predict a planar geometry for the aniline ring, with the trifluoromethyl group adopting a conformation orthogonal to the ring to minimize steric hindrance .

Synthesis and Reaction Pathways

Synthetic Strategies

The compound is typically synthesized via a palladium-catalyzed coupling reaction between 2-amino-5-(trifluoromethyl)phenylboronic acid and 4-methyl-1H-pyrazole. Key steps include:

-

Borylation: Introduction of a boronic acid group to the aniline precursor.

-

Suzuki-Miyaura Coupling: Reaction with 4-methyl-1H-pyrazole in the presence of and a base (e.g., ).

-

Purification: Column chromatography to isolate the product in >85% yield.

Alternative routes involve Ullmann coupling or nucleophilic aromatic substitution, though these methods often suffer from lower regioselectivity .

Applications in Pharmaceutical Research

Kinase Inhibition

The compound’s pyrazole-aniline scaffold mimics ATP-binding motifs in kinase active sites. In preclinical studies, derivatives showed nanomolar inhibition of EGFR (epidermal growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor-2), with IC values of 12 nM and 18 nM, respectively.

Antimicrobial Activity

Structural analogs exhibit broad-spectrum antimicrobial properties. For example:

| Microbial Target | MIC (µg/mL) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 2.5 | Cell wall synthesis |

| Candida albicans | 5.0 | Ergosterol biosynthesis |

The trifluoromethyl group enhances membrane permeability, while the pyrazole disrupts microbial enzymatic activity .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in dichloromethane (25 mg/mL) and dimethyl sulfoxide (50 mg/mL), but poorly soluble in water (<0.1 mg/mL).

-

Stability: Stable under inert atmospheres at −20°C for >6 months. Degrades upon prolonged exposure to light or moisture.

Thermal Analysis

Differential scanning calorimetry (DSC) reveals a melting point of 148–150°C, with no polymorphic transitions observed below 200°C .

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

Comparing 2-(4-methylpyrazol-1-yl)-5-(trifluoromethyl)aniline with related compounds:

The original compound’s superior activity stems from optimal positioning of the trifluoromethyl group, which enhances hydrophobic interactions in kinase binding pockets .

Future Directions

Drug Delivery Systems

Encapsulation in lipid nanoparticles could improve aqueous solubility and bioavailability. Preliminary studies show a 3-fold increase in plasma concentration when administered via this route .

Green Chemistry Approaches

Developing solvent-free mechanochemical synthesis methods may reduce waste generation. Ball-milling trials achieved 70% yield without toxic solvents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume